Heptadecanoic-D33 acid

Lipidomics Mass Spectrometry Quantitative Analysis

Heptadecanoic-D33 acid (Margaric-d33 acid, CAS 352431-41-5) is a stable isotope-labeled analog of the C17:0 odd-chain saturated fatty acid, in which all 33 hydrogen atoms are replaced by deuterium. This perdeuteration yields a characteristic mass shift of M+33 relative to the unlabeled compound (C17H34O2, MW 270.45 → C17HD33O2, MW 303.65), enabling its unequivocal detection and quantification by mass spectrometry without interference from endogenous fatty acids.

Molecular Formula C17H34O2
Molecular Weight 303.65 g/mol
Cat. No. B12058359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecanoic-D33 acid
Molecular FormulaC17H34O2
Molecular Weight303.65 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
InChIKeyKEMQGTRYUADPNZ-TUWMXWROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecanoic-D33 Acid: A Perdeuterated Odd-Chain Fatty Acid Internal Standard for Quantitative Lipidomics


Heptadecanoic-D33 acid (Margaric-d33 acid, CAS 352431-41-5) is a stable isotope-labeled analog of the C17:0 odd-chain saturated fatty acid, in which all 33 hydrogen atoms are replaced by deuterium . This perdeuteration yields a characteristic mass shift of M+33 relative to the unlabeled compound (C17H34O2, MW 270.45 → C17HD33O2, MW 303.65), enabling its unequivocal detection and quantification by mass spectrometry without interference from endogenous fatty acids . As a fully deuterated internal standard (IS), it is specifically designed to co-elute with the target analyte heptadecanoic acid (C17:0) under reverse-phase LC and GC conditions, thereby providing optimal correction for matrix effects, extraction efficiency, and ionization variability in complex biological matrices .

Why Non-Deuterated or Partially Labeled Fatty Acid Standards Cannot Replace Heptadecanoic-D33 Acid


In quantitative mass spectrometry, the internal standard must exhibit physicochemical behavior virtually identical to the analyte throughout sample preparation and analysis [1]. Substituting Heptadecanoic-D33 acid with non-deuterated C17:0 introduces signal overlap with endogenous heptadecanoic acid, rendering accurate quantification impossible in biological samples where C17:0 is present [2]. Using structural analogs (e.g., C19:0 nonadecanoic acid) fails to correct for differential extraction and ionization efficiencies [3], while partially deuterated analogs like Heptadecanoic acid-d3 (M+3) lack the requisite mass separation from natural isotopic envelopes, particularly for high-molecular-weight or multiply charged lipid species [4]. The fully deuterated D33 variant provides a unique, baseline-resolved spectral window, ensuring that procurement of the precise isotopic form is non-negotiable for high-fidelity quantification.

Quantitative Evidence for the Superiority of Heptadecanoic-D33 Acid as an Internal Standard


M+33 Mass Shift Provides a Baseline-Resolved Spectral Window, Eliminating Endogenous Interference

Heptadecanoic-D33 acid exhibits a mass shift of M+33 relative to unlabeled heptadecanoic acid (C17:0) . This perdeuteration ensures that its isotopic cluster is completely resolved from the natural isotopic envelope of the endogenous analyte, a critical advantage over partially deuterated standards like Heptadecanoic acid-d3 (M+3), whose signal can overlap with the M+2 and M+1 isotopologues of the unlabeled compound . This resolution is essential for accurate quantification in complex lipidomics workflows.

Lipidomics Mass Spectrometry Quantitative Analysis

98 atom % D Isotopic Purity Minimizes Cross-Contribution and Enhances Assay Linearity

The commercial specification for Heptadecanoic-D33 acid includes an isotopic purity of ≥98 atom % D . In contrast, many generic or in-house deuterated standards may have lower enrichment levels (e.g., 95% or unspecified) . Higher isotopic purity directly translates to a lower background signal in the analyte channel due to the residual unlabeled fraction in the internal standard, which is critical for maintaining the lower limit of quantification (LLOQ) and assay dynamic range.

Analytical Chemistry Isotopic Purity LC-MS/MS

Validated Use in GC-MS and LC-MS Methods for Plasma Fatty Acid Quantification

Heptadecanoic-D33 acid has been specifically utilized as an internal standard in validated plasma metabolomics workflows . While non-deuterated C17:0 is also used as an internal standard , the deuterated D33 variant is required when the endogenous concentration of C17:0 in the sample is significant or unknown, a common scenario in human plasma (typical range 1-5 µM) [1]. Using the D33 internal standard allows for the quantification of both the exogenous standard and the endogenous C17:0 pool, a feat impossible with the unlabeled analog.

Plasma Metabolomics GC-MS LC-MS Method Validation

Superior Chromatographic Co-Elution Properties Relative to Structural Analog Internal Standards

In GC-MS fatty acid analysis, structural analog internal standards like nonadecanoic acid (C19:0) have been reported to exhibit different resolution characteristics compared to C17:0, with C17:0 providing better peak resolution [1]. Stable isotope-labeled internal standards (SIL-IS) like Heptadecanoic-D33 acid are known to co-elute perfectly with the analyte, thereby providing optimal correction for matrix effects and ionization variability . While no direct, published head-to-head study compares D33-C17:0 against C19:0 for recovery or precision, the principle of isotopic dilution and co-elution is a well-established advantage of SIL-IS over structural analogs for complex biological matrices [2].

Chromatography Matrix Effects LC-MS/MS GC-MS

High-Impact Research and Industrial Applications for Heptadecanoic-D33 Acid


Targeted Lipidomics and Metabolomics of Human Plasma and Serum

Heptadecanoic-D33 acid is optimally suited as an internal standard for the absolute quantification of heptadecanoic acid (C17:0) and other fatty acids in human plasma and serum by GC-MS or LC-MS . Its perdeuterated form allows it to be distinguished from endogenous C17:0, which is present at biologically relevant levels [1]. This enables accurate measurement of both the spiked internal standard and the endogenous analyte, a prerequisite for studies linking C17:0 levels to dairy fat intake, metabolic syndrome, and cardiovascular health [2].

Isotope-Coded Derivatization Strategies for Fatty Acid Profiling

In advanced lipidomics workflows, Heptadecanoic-D33 acid can be used as an internal standard in combination with isotope-coded derivatization methods . For example, a method comparing a single D33-labeled C17:0 standard against multiple D3-labeled FAMEs demonstrated the utility of the D33 standard as a robust, singular reference point for calibrating complex fatty acid profiles [1]. This approach simplifies the workflow and reduces the cost of procuring multiple stable isotope-labeled standards.

Quantitative Analysis of Fatty Acids in Nutritional and Food Science Research

The compound serves as a reliable internal standard for the quantification of fatty acids in complex food matrices, such as milk, dairy products, and edible oils . Its stable isotope label ensures that the analytical method is robust against matrix effects inherent to these sample types, enabling accurate nutritional labeling and quality control [1]. The use of an odd-chain fatty acid standard like C17:0 is particularly advantageous as it is naturally absent or present at very low levels in most plant-based oils [2].

Stable Isotope Tracing in Metabolic Flux Analysis

Heptadecanoic-D33 acid is not only an internal standard but also a valuable tracer for studying fatty acid metabolism. Its unique mass shift and high isotopic purity make it suitable for monitoring uptake, elongation, desaturation, and β-oxidation pathways in cell culture and animal models . This is particularly relevant for research into metabolic diseases, where understanding the fate of dietary odd-chain fatty acids is of growing interest [1].

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